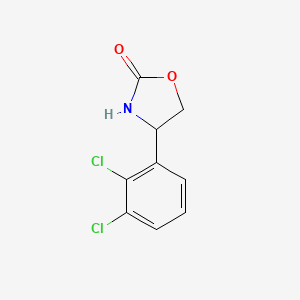

4-(2,3-Dichlorophenyl)oxazolidin-2-one

Description

Overview of Oxazolidinone Heterocycles in Chemical Biology and Organic Synthesis

Oxazolidin-2-ones are a cornerstone in medicinal chemistry and organic synthesis. nih.govresearchgate.net Their five-membered heterocyclic structure is a key feature in a variety of biologically active compounds. nih.gov Historically, the discovery of the antibacterial properties of N-aryl-oxazolidinones in the late 1980s marked a significant milestone, propelling this scaffold into the forefront of drug discovery. researchgate.net

In chemical biology, the oxazolidinone ring is recognized as a "privileged scaffold," meaning it can serve as a foundation for developing ligands for a diverse range of biological targets. nih.gov This versatility has led to the development of numerous compounds with a wide array of therapeutic applications, including antibacterial, antituberculosis, anticancer, and anti-inflammatory agents. nih.govresearchgate.net The first commercially successful antibiotic from this class, Linezolid (B1675486), was approved in 2000 for treating infections caused by resistant Gram-positive bacteria. nih.govscirp.orgscirp.org

In the realm of organic synthesis, oxazolidin-2-ones, particularly enantiomerically pure 4-substituted derivatives, are widely employed as chiral auxiliaries. researchgate.netwikipedia.org These auxiliaries play a crucial role in asymmetric synthesis, enabling the stereocontrolled formation of new chemical bonds. wikipedia.org For instance, they are instrumental in directing aldol (B89426) reactions and asymmetric Diels-Alder reactions to produce specific stereoisomers of a desired product. wikipedia.org

Significance of the Dichlorophenyl Substitution Pattern in Oxazolidinone Scaffold Research

The substitution pattern on the phenyl ring attached to the oxazolidinone core significantly influences the compound's chemical properties and biological activity. The presence and position of halogen atoms, such as chlorine, are of particular interest in medicinal chemistry. Dichlorophenyl substitutions, as seen in 4-(2,3-Dichlorophenyl)oxazolidin-2-one, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.

While direct research on the specific 2,3-dichloro substitution is part of a broader exploration, studies on related dichlorophenyl-containing heterocyclic compounds have demonstrated their potential in yielding compounds with notable biological effects. For instance, research into 3-acetyl-2-dichlorophenyl-5-aryl-2,3-dihydro-1,3,4-oxadiazoles has led to the identification of potent and selective monoamine oxidase B (MAO-B) inhibitors, which are relevant in the context of neurodegenerative disorders. nih.gov Similarly, other studies on compounds featuring a dichlorophenyl group have explored their potential as antimicrobial and antifungal agents. mdpi.com

The specific arrangement of the chlorine atoms at the 2 and 3 positions of the phenyl ring in this compound provides a unique electronic and steric profile that can be exploited in the design of new chemical entities. This specific substitution pattern is a key area of investigation for medicinal chemists aiming to fine-tune the pharmacological properties of oxazolidinone-based compounds.

Positioning of this compound within Current Chemical Research Paradigms

Within the landscape of contemporary chemical research, this compound is primarily valued for its role as a versatile building block in the synthesis of more complex molecules.

The structure of this compound makes it a valuable synthetic intermediate. nih.gov The oxazolidinone core provides a stable and predictable platform for further chemical modifications. The dichlorophenyl group offers sites for various chemical reactions, allowing for the introduction of additional functional groups and the construction of more elaborate molecular architectures.

Chemists can utilize this compound as a starting material to synthesize a range of derivatives with potential applications in drug discovery and materials science. The reactivity of the oxazolidinone ring and the dichlorophenyl moiety can be strategically employed to build advanced chemical structures with tailored properties. researchgate.netnih.gov

In modern drug discovery, the synthesis of compound libraries is a crucial strategy for identifying new lead compounds. The concept of scaffold diversification involves taking a core molecular structure, such as the oxazolidinone ring, and systematically modifying it to create a diverse collection of related molecules. nih.govnih.gov

This compound is an excellent starting point for such diversification efforts. By applying various synthetic methodologies, researchers can generate a library of compounds with different substituents on the phenyl ring or modifications to the oxazolidinone core. This approach allows for a systematic exploration of the structure-activity relationship (SAR), providing valuable insights into how different chemical features influence biological activity. The ability to generate a wide range of analogs from this single precursor underscores its importance in the efficient discovery of new chemical probes and potential therapeutic agents. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C9H7Cl2NO2 |

|---|---|

Molecular Weight |

232.06 g/mol |

IUPAC Name |

4-(2,3-dichlorophenyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C9H7Cl2NO2/c10-6-3-1-2-5(8(6)11)7-4-14-9(13)12-7/h1-3,7H,4H2,(H,12,13) |

InChI Key |

NINWQPDMFSAGNU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC(=O)O1)C2=C(C(=CC=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 2,3 Dichlorophenyl Oxazolidin 2 One

Established Synthetic Routes to the Oxazolidin-2-one Ring System

Several robust methods have been developed for the construction of the oxazolidin-2-one heterocycle, starting from readily available precursors.

Cyclization Reactions Utilizing Amino Alcohols and Carbonyl Sources

One of the most conventional and widely practiced methods for synthesizing oxazolidin-2-ones involves the cyclization of β-amino alcohols with a C1 carbonyl source. rsc.org This approach is foundational and versatile, accommodating a wide range of substituents on the amino alcohol precursor.

Key carbonyl sources include:

Phosgene (B1210022) and its derivatives: Reagents like phosgene or carbonyldiimidazole (CDI) react readily with β-amino alcohols to form the cyclic carbamate (B1207046). acs.org While effective, the high toxicity of phosgene necessitates careful handling and has driven the development of safer alternatives. nih.gov

Dialkyl Carbonates: Diethyl carbonate and dimethyl carbonate are common, less hazardous alternatives to phosgene. beilstein-journals.orgnih.gov The reaction is typically promoted by a base, such as sodium methoxide (B1231860) or potassium carbonate, and can be efficiently conducted under microwave irradiation to reduce reaction times. nih.govnih.gov This method represents a greener approach to the oxazolidinone ring. nih.gov

Urea (B33335) or Carbon Dioxide: The reaction can also proceed with urea or by utilizing carbon dioxide (CO₂) as a C1 building block, further enhancing the safety and environmental profile of the synthesis. beilstein-journals.orgorganic-chemistry.org

The general pathway begins with the reduction of a corresponding amino acid to a chiral β-amino alcohol, which is then cyclized to form the target oxazolidin-2-one. nih.gov The preferential formation of the five-membered oxazolidinone ring via a 5-Exo-Trig cyclization is highly favored over the formation of larger ring systems. nih.gov

Approaches Involving Isocyanates and Epoxides

The [3+2] cycloaddition reaction of isocyanates with epoxides provides a direct and atom-economical route to the oxazolidin-2-one scaffold. beilstein-journals.orgorganic-chemistry.org This method is catalyzed by various agents that facilitate the ring-opening of the epoxide.

Tetraarylphosphonium salts have been identified as effective bifunctional organocatalysts that promote the reaction with high regioselectivity. organic-chemistry.orgorganic-chemistry.org The reaction can also be facilitated by a catalyst system of lithium bromide and tributyl phosphine (B1218219) oxide, particularly in solid-phase syntheses where one of the reactants is bound to a resin. acs.orgnih.gov A notable variant involves the use of chlorosulfonyl isocyanate (CSI), a highly reactive isocyanate that reacts with epoxides under mild, metal-free conditions to produce oxazolidinones in a one-pot procedure. beilstein-journals.org

Carbamic Acid Derivative Cyclizations

Another versatile strategy involves the intramolecular cyclization of carbamic acid derivatives. In this multi-step approach, an amino alcohol is first converted to a carbamate, which then undergoes ring closure. This method is particularly useful in stereoselective synthesis where the stereocenter is set prior to cyclization.

The reactions of N-Boc (tert-butoxycarbonyl) protected amines with internal oxygen nucleophiles are used extensively for synthesizing heterocycles like oxazolidinones. nih.gov An efficient protocol involves the sequential intramolecular cyclization of amino alcohol carbamates, which can be followed by cross-coupling reactions to introduce aryl groups onto the nitrogen atom. organic-chemistry.org Rhodium(II) catalysts can also facilitate the oxidative conversion of primary carbamates directly to oxazolidinones via a C-H amination reaction, offering a stereospecific route to chiral products from optically pure starting materials. nih.govresearchgate.net

Stereoselective and Asymmetric Synthesis Strategies

Achieving high levels of stereocontrol is paramount, as the biological activity and synthetic utility of oxazolidinones are often dependent on their absolute configuration.

Chiral Auxiliary-Mediated Methodologies

Oxazolidinones themselves, particularly those developed by Evans, are among the most significant chiral auxiliaries in asymmetric synthesis. nih.govwikipedia.orgrsc.org These auxiliaries are covalently attached to a substrate to direct the stereochemical outcome of a subsequent reaction, such as an aldol (B89426) condensation or alkylation, through steric hindrance. wikipedia.orgnih.gov

A powerful strategy to create new, highly functionalized chiral oxazolidin-2-ones involves using an existing chiral auxiliary to set a new stereocenter, followed by a series of transformations that incorporate that new stereocenter into a new oxazolidinone ring. For instance, an asymmetric aldol reaction mediated by an Evans' auxiliary can be followed by a Curtius rearrangement and subsequent intramolecular cyclization to furnish a new, optically active 4,5-disubstituted oxazolidin-2-one. nih.gov After the desired stereochemistry is established, the auxiliary is cleaved and can often be recovered. wikipedia.org

Enantioselective Catalysis in Oxazolidinone Formation

Direct catalytic asymmetric synthesis offers a more efficient approach by generating the chiral oxazolidinone without the need for stoichiometric chiral auxiliaries. Several catalytic systems have been developed for this purpose.

Asymmetric Hydrogenation: A highly efficient method involves the ruthenium(II)-N-heterocyclic carbene (NHC) catalyzed asymmetric hydrogenation of prochiral 2-oxazolones. rsc.orgrsc.orgnih.gov This reaction proceeds with excellent enantioselectivities (up to 96% ee) and high yields for a broad range of substrates, including those with various functional groups. rsc.orgnih.gov The reaction can be scaled up, demonstrating its practical utility. rsc.orgrsc.org Asymmetric transfer hydrogenation using a chiral diamine ruthenium catalyst is also effective. researchgate.net

Biocatalysis: Engineered enzymes offer a green and highly selective route. Myoglobin-based biocatalysts can perform intramolecular C(sp³)–H amination of carbamate derivatives to yield enantioenriched oxazolidinones. acs.org Additionally, engineered halohydrin dehalogenases (HHDHs) can catalyze the ring-opening of epoxides with cyanate, followed by spontaneous cyclization, to produce chiral oxazolidinones like the muscle relaxant metaxalone (B1676338) with high enantiomeric excess. researchgate.netchemistryviews.org

Organocatalysis: Chiral organocatalysts provide a metal-free alternative. Chiral organoselenium compounds, for example, catalyze the synthesis of enantioenriched 2-oxazolidinones from N-Boc amines and alkenes. acs.orgorganic-chemistry.orgacs.orgnih.gov The success of this transformation often relies on additives that suppress side reactions. organic-chemistry.orgacs.org Other organocatalytic approaches have been developed for the synthesis of specific drugs like Linezolid (B1675486), featuring highly enantioselective aldol reactions as a key step. acs.org

Kinetic Resolution: For racemic mixtures of oxazolidinones, catalytic enantioselective N-acylation can be used to resolve the racemate, providing access to the enantiopure compounds with outstanding selectivity. nih.gov

The following table summarizes key findings from various enantioselective catalytic methodologies.

| Catalytic Method | Catalyst/Enzyme | Substrate Type | Key Features | Reported Enantioselectivity (ee) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Ruthenium(II)-NHC Complex | 2-Oxazolones | Broad substrate scope, tolerant of various functional groups. | Up to 96% rsc.orgnih.gov |

| Biocatalysis (C-H Amination) | Engineered Myoglobin | Carbamate Derivatives | Green chemistry, high functional group tolerance. | High enantioselectivity acs.org |

| Biocatalysis (Epoxide Ring-Opening) | Engineered Halohydrin Dehalogenase (HHDH) | Epoxides + Cyanate | Enables synthesis of specific chiral drugs like Metaxalone. | Up to 98% chemistryviews.org |

| Organocatalysis | Chiral Organoselenium Compounds | N-Boc Amines + Alkenes | Direct functionalization of alkenes in a single step. | High enantioselectivities organic-chemistry.orgacs.org |

| Asymmetric Transfer Hydrogenation | Chiral Diamine Ruthenium Complex | 2-Oxazolones | Uses formate (B1220265) as a hydrogen source; practical for gram-scale synthesis. | 86% to >99% researchgate.net |

Diastereoselective Approaches

The stereochemistry of the oxazolidin-2-one ring, particularly at the C4 and C5 positions, is crucial for its biological activity. While specific diastereoselective syntheses for 4-(2,3-Dichlorophenyl)oxazolidin-2-one are not extensively detailed in the available literature, several established methods for analogous 4-aryl and 4,5-disubstituted oxazolidin-2-ones can be applied. A prominent strategy involves the combination of an asymmetric aldol reaction with a modified Curtius rearrangement. nih.gov This approach allows for the effective intramolecular cyclization to form the oxazolidin-2-one ring with control over the stereochemistry at the newly formed chiral centers. nih.gov

Another potential route is the stereoselective synthesis from chiral aziridines. Enantiomerically pure aziridine-2-methanols can undergo intramolecular cyclization with reagents like phosgene to yield functionalized oxazolidinones in high yields. bioorg.org This method offers a pathway to enantiomerically pure 4-substituted oxazolidin-2-ones. bioorg.org The choice of starting materials and chiral auxiliaries in these reactions is paramount for achieving high diastereoselectivity.

| Diastereoselective Method | Key Transformation | Potential Application | Reference |

| Asymmetric Aldol/Curtius Rearrangement | Intramolecular cyclization of a β-hydroxy acyl azide (B81097) intermediate. | Synthesis of optically active 4,5-disubstituted oxazolidin-2-ones. | nih.gov |

| Chiral Aziridine Cyclization | Intramolecular cyclization of enantiomerically pure aziridine-2-methanols. | Preparation of enantiomerically pure 4-functionalized oxazolidin-2-ones. | bioorg.org |

Advanced Synthetic Transformations and Derivatization

The this compound scaffold offers multiple sites for chemical modification, enabling the generation of diverse analogues for structure-activity relationship (SAR) studies.

The oxazolidin-2-one ring can be functionalized at the N3, C4, and C5 positions. N-arylation can be achieved through palladium-catalyzed cross-coupling reactions with aryl bromides, providing access to a range of 3-aryl-2-oxazolidinones. organic-chemistry.org The C5 position is often functionalized starting from materials like (R)-glycidol butyrate, which, after cyclization, provides a hydroxymethyl group at C5. This hydroxyl group can be further converted to other functionalities, such as an acetamide (B32628), which is a key feature in some oxazolidinone antibiotics. researchgate.net

The 2,3-dichlorophenyl group is amenable to various transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the selective substitution of one or both chlorine atoms with a variety of substituents, which can significantly alter the electronic and steric properties of the molecule. The regioselectivity of these reactions can be influenced by the nature of the palladium catalyst, ligands, and reaction conditions. researchgate.net Such modifications are crucial for fine-tuning the biological activity of the parent compound.

To enhance properties such as target specificity or antibacterial spectrum, the oxazolidin-2-one scaffold can be conjugated with other bioactive molecules. For instance, oxazolidinone antibiotics have been conjugated with catechols and pyochelin analogues to improve their activity against Gram-negative bacteria like Pseudomonas aeruginosa. nih.govdaneshyari.com These "Trojan Horse" strategies utilize bacterial iron uptake systems to facilitate the entry of the antibiotic into the cell. daneshyari.com The synthesis of these conjugates typically involves peptide coupling between a functionalized oxazolidinone and the targeting moiety. daneshyari.com

| Molecule Type | Conjugation Partner | Purpose | Reference |

| Antibacterial Conjugate | Catechol | Enhance activity against P. aeruginosa. | nih.gov |

| Antibacterial Conjugate | Pyochelin Analogue | Utilize bacterial iron uptake for transport. | daneshyari.com |

Green Chemistry Approaches and Sustainable Synthesis Protocols

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. In the context of oxazolidin-2-one synthesis, several green chemistry approaches have been explored. One notable method is the cycloaddition of carbon dioxide (CO2) with aziridines. nih.gov This reaction is highly atom-economical, utilizing a renewable C1 source. The use of ionic liquids as catalysts in this transformation under solvent-free conditions further enhances its green credentials. nih.gov

For related oxazolidinone drugs like Linezolid, convergent green syntheses have been developed to reduce the environmental impact of production. acs.org These processes often involve fewer steps, reduce waste, and avoid the use of hazardous reagents. A patented method for synthesizing (S)-4-phenyl-2-oxazolidinone, a related compound, highlights the use of borane (B79455) reagents for reduction and avoids cytotoxic reagents, aligning with the principles of green chemistry. google.com Such strategies could be adapted for the sustainable production of this compound.

Structural Elucidation and Conformational Analysis of 4 2,3 Dichlorophenyl Oxazolidin 2 One

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental to the structural determination of organic compounds. For 4-(2,3-dichlorophenyl)oxazolidin-2-one, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed to confirm its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the oxazolidinone ring and the dichlorophenyl group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would provide crucial information about the connectivity of the atoms. For instance, the protons on the oxazolidinone ring would likely appear as a set of multiplets due to their diastereotopic nature. The aromatic protons on the dichlorophenyl ring would exhibit a complex splitting pattern characteristic of a 1,2,3-trisubstituted benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts would indicate the electronic environment of each carbon. For example, the carbonyl carbon of the oxazolidinone ring would appear at a characteristic downfield shift. The number of signals in the aromatic region would confirm the substitution pattern of the phenyl ring.

A hypothetical data table for the expected NMR shifts is presented below. Please note that these are estimated values based on known data for similar structures and require experimental verification.

| Atom | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |

| C=O | - | ~158 |

| CH (Oxazolidinone) | Multiplet | ~75 |

| CH₂ (Oxazolidinone) | Multiplet | ~50 |

| Aromatic CH | Multiplets | ~127-133 |

| C-Cl (Aromatic) | - | ~131, ~134 |

| C-N (Aromatic) | - | ~140 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H group (if present as a secondary amine), the C=O group of the carbamate (B1207046), and the C-O and C-N bonds of the oxazolidinone ring, as well as vibrations corresponding to the aromatic ring and the C-Cl bonds.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| N-H Stretch | ~3200-3400 |

| C=O Stretch (Carbamate) | ~1750-1730 |

| C-O Stretch | ~1250-1050 |

| C-N Stretch | ~1250-1020 |

| Aromatic C-H Stretch | ~3100-3000 |

| Aromatic C=C Bending | ~1600, ~1475 |

| C-Cl Stretch | ~800-600 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₇Cl₂NO₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (approximately 231 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms. Analysis of the fragmentation pattern would help to confirm the structure by identifying characteristic fragment ions resulting from the cleavage of the molecule.

Conformational Studies in Solution and Solid State

The conformation of the oxazolidinone ring and the orientation of the dichlorophenyl substituent are important for understanding the molecule's properties and potential interactions.

Analysis of Ring Pucker and Substituent Orientations

The five-membered oxazolidinone ring is not planar and can adopt various puckered conformations, such as an envelope or a twist form. The specific conformation is influenced by the nature and orientation of the substituents. In the solid state, X-ray crystallography would reveal the preferred conformation. In solution, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, could provide insights into the spatial proximity of different protons, helping to deduce the predominant conformation and the orientation of the 2,3-dichlorophenyl group relative to the oxazolidinone ring.

Analysis of Intramolecular Forces Shaping the Conformation of this compound Remains a Subject for Further Investigation

A comprehensive structural elucidation and conformational analysis of the chemical compound this compound, specifically focusing on the intramolecular interactions that govern its three-dimensional structure, is currently hampered by a lack of publicly available crystallographic or detailed computational data. While the fundamental principles of organic chemistry allow for a theoretical discussion of the potential forces at play, a definitive and data-driven analysis necessitates specific experimental or computational results that are not presently accessible in scientific literature or chemical databases.

The conformation of the oxazolidin-2-one ring and the orientation of the 2,3-dichlorophenyl substituent are dictated by a delicate balance of several intramolecular interactions. These likely include steric hindrance, dipole-dipole interactions, and potential weak hydrogen bonds. The oxazolidin-2-one ring itself is not planar and can adopt various conformations, such as envelope or twist forms, to minimize ring strain. The specific conformation is heavily influenced by the nature and position of its substituents.

Potential intramolecular hydrogen bonds, though weak, could also play a role in stabilizing a particular conformation. For instance, a C-H···O interaction between a hydrogen atom on the phenyl ring and the carbonyl oxygen of the oxazolidinone ring, or a C-H···Cl interaction, could contribute to the conformational preference. The presence and strength of such bonds would depend on the precise geometry of the molecule, including specific bond lengths and angles.

To provide a detailed and scientifically accurate analysis, including data tables of bond lengths, bond angles, and dihedral angles that define the molecular conformation, experimental data from X-ray crystallography or theoretical data from high-level computational chemistry studies, such as Density Functional Theory (DFT), would be required. Despite extensive searches, such specific data for this compound is not available in the public domain.

Therefore, while a general understanding of the types of intramolecular interactions that govern the conformation of similar molecules can be inferred, a specific and detailed discussion for this compound remains speculative. Further experimental or computational research is needed to fully elucidate the structural characteristics of this compound.

Theoretical and Computational Chemistry Studies of 4 2,3 Dichlorophenyl Oxazolidin 2 One

Quantum Chemical Calculations (DFT)

No dedicated Density Functional Theory (DFT) studies for 4-(2,3-Dichlorophenyl)oxazolidin-2-one were found. Such studies would typically provide insights into the molecule's optimized geometry, electronic properties, and reactivity.

Geometry Optimization and Electronic Structure Analysis

Specific data on bond lengths, bond angles, and dihedral angles resulting from geometry optimization of this compound are not available. Electronic structure analysis, which would describe the distribution of electrons and molecular orbitals, has not been published.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

There is no published data regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the corresponding energy gap for this compound. This information is crucial for understanding the molecule's chemical reactivity and kinetic stability.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface map, which identifies the electron-rich and electron-poor regions of a molecule to predict its interaction sites, has not been generated or published for this specific compound.

Molecular Dynamics Simulations and Conformational Sampling

No literature detailing molecular dynamics simulations for this compound is available. These simulations are essential for understanding the compound's dynamic behavior, conformational flexibility, and interactions with its environment over time.

Intermolecular Interaction Analysis

Hirshfeld Surface Analysis for Crystal Packing Interactions

A Hirshfeld surface analysis, a standard method to visualize and quantify intermolecular interactions within a crystal lattice, has not been performed on this compound. Therefore, there are no data detailing the percentage contributions of different intermolecular contacts (e.g., H···H, C-H···Cl, C-H···O) to its crystal packing.

While research exists for compounds containing similar structural motifs, the strict requirement to focus solely on this compound prevents the inclusion of data from these related but distinct molecules. Further experimental or computational work is required to elucidate the specific properties of this compound.

Hydrogen Bonding and Van der Waals Interactions

The supramolecular architecture and solid-state packing of this compound are significantly influenced by a variety of weak intermolecular forces, including hydrogen bonds and van der Waals interactions. While the oxazolidinone ring itself possesses both hydrogen bond donor (N-H) and acceptor (C=O) sites, the presence of the dichlorophenyl substituent introduces additional possibilities for interaction, primarily involving the chlorine atoms and the aromatic system.

Computational studies on substituted oxazolidinones have demonstrated their capacity to form hydrogen-bonded dimers in solvents of low polarity. rsc.org In the case of this compound, it is plausible that similar dimeric structures are formed through N-H···O=C hydrogen bonds between two molecules. In solvents with higher polarity, the oxazolidinone moiety is more likely to engage in hydrogen bonding with solvent molecules. rsc.org

H···Cl/Cl···H contacts: The chlorine atoms on the phenyl ring can act as weak hydrogen bond acceptors, interacting with hydrogen atoms from neighboring molecules.

H···O/O···H contacts: These represent the classical hydrogen bonding interactions involving the carbonyl oxygen of the oxazolidinone ring.

H···C/C···H contacts: These weaker C-H···π interactions involve hydrogen atoms interacting with the π-system of the aromatic ring.

C···C contacts: These indicate the presence of π-π stacking interactions between the aromatic rings of adjacent molecules.

The interplay of these varied interactions, from stronger N-H···O hydrogen bonds to weaker van der Waals forces and π-π stacking, dictates the precise three-dimensional arrangement of this compound molecules in the solid state.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Crystal Packing |

| Hydrogen Bond | N-H (oxazolidinone) | C=O (oxazolidinone) | 1.8 - 2.2 | Dimer formation, chain propagation |

| Weak Hydrogen Bond | C-H (aromatic/aliphatic) | O=C (oxazolidinone) | 2.2 - 2.8 | Stabilization of 3D network |

| Weak Hydrogen Bond | C-H (aromatic/aliphatic) | Cl (dichlorophenyl) | 2.5 - 3.0 | Directional, contributes to packing |

| Van der Waals | H···H | H···H | > 2.4 | Non-directional, space-filling |

| π-π Stacking | Phenyl Ring Centroid | Phenyl Ring Centroid | 3.3 - 3.8 | Stabilization through π-orbital overlap |

Predictive Modeling for Chemical Reactivity and Selectivity

Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) and machine learning models, offers a valuable approach to forecasting the chemical reactivity and selectivity of this compound without the need for extensive empirical testing. These computational models establish a mathematical relationship between the structural or physicochemical properties of a molecule (descriptors) and its observed chemical behavior.

For a molecule like this compound, a range of molecular descriptors can be calculated to build a predictive model. These descriptors can be categorized as follows:

Constitutional Descriptors: These include basic information such as molecular weight, atom counts, and bond counts.

Topological Descriptors: These are numerical representations of the molecular topology, capturing aspects of branching and connectivity.

Geometrical Descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide insights into the electronic properties of the molecule. Key examples include:

HOMO (Highest Occupied Molecular Orbital) Energy: Related to the molecule's ability to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Related to the molecule's ability to accept electrons.

HOMO-LUMO Gap: An indicator of chemical reactivity and stability.

Mulliken Atomic Charges: Provides information about the electron distribution and potential sites for nucleophilic or electrophilic attack.

QSAR studies on structurally related oxazolidinone derivatives have successfully correlated such descriptors with their biological activity or chemical properties. For instance, in the development of inhibitors for specific enzymes, descriptors related to electronegativity, molecular structure, and electronic properties have been shown to be crucial.

A typical workflow for developing a predictive model for the reactivity of this compound would involve:

Data Set Compilation: Gathering a set of molecules with known reactivity or selectivity data, including the target compound and its analogs.

Descriptor Calculation: Computing a wide array of descriptors for each molecule in the dataset.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest) to build a model that links the descriptors to the observed property.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

Such models could be used to predict various aspects of the reactivity of this compound, such as its susceptibility to nucleophilic attack at the carbonyl carbon, the acidity of the N-H proton, or its stereoselectivity in reactions where the oxazolidinone acts as a chiral auxiliary.

| Descriptor Class | Specific Descriptor Example | Relevance to Reactivity/Selectivity |

| Quantum Chemical | HOMO Energy | Electron-donating ability, reactivity towards electrophiles |

| Quantum Chemical | LUMO Energy | Electron-accepting ability, reactivity towards nucleophiles |

| Quantum Chemical | Mulliken Charge on Carbonyl Carbon | Susceptibility to nucleophilic attack |

| Geometrical | Steric Parameters (e.g., Sterimol) | Influence on stereoselectivity, accessibility of reactive sites |

| Topological | Connectivity Indices | Overall molecular shape and size, which can influence reaction rates |

Structure Activity Relationship Sar Investigations of 4 2,3 Dichlorophenyl Oxazolidin 2 One Derivatives

Impact of Substituents on Biological Recognition and Molecular Interactions

The biological activity of oxazolidinone derivatives is highly sensitive to the nature and position of substituents on the core scaffold. These modifications directly influence how the molecule interacts with its biological target, such as the bacterial ribosome in the case of antibacterial agents. nih.gov

The N-phenyl ring (often termed the B-ring) plays a critical role as a rigid linker, and its substitution pattern is a key determinant of potency. researchgate.net For many antibacterial oxazolidinones, a fluorine atom at the meta-position (C-3) of the phenyl ring is shown to increase biological activity. nih.govmdpi.com While the specific 2,3-dichloro substitution pattern of the parent compound establishes a distinct electronic and steric profile, further modifications can fine-tune activity. For instance, expanding the antibacterial spectrum has been associated with para-substitutions on this ring. mdpi.com However, additional substitutions on the phenyl ring can also have deleterious effects on activity, indicating a constrained binding pocket. researchgate.net

The substituent at the C-5 position of the oxazolidinone ring (the A-ring) is fundamental for target interaction. researchgate.netmdpi.com This group interacts directly with the A-site pocket of the 50S ribosomal subunit at the peptidyl transferase center (PTC). nih.govscirp.org The acetamidomethyl group found in Linezolid (B1675486) is a classic example, forming essential hydrogen bonds within the binding site. mdpi.com SAR studies have explored various bioisosteric replacements for this group to enhance potency and overcome resistance. Potency is often correlated with the optimization of groups that interact with the more conserved regions of the PTC. nih.gov For example, replacing the acetamide (B32628) group with hydroxymethyl or 1,2,3-triazole substituents can alter the activity profile, particularly against resistant bacterial strains. nih.gov Large or bulky substituents at this position generally lead to a loss of antibacterial activity, highlighting the specific spatial requirements of the target site. researchgate.netnih.gov

The following table summarizes the impact of key substituents on the antibacterial activity of representative oxazolidinone derivatives.

| Compound/Derivative Class | Key Substituent(s) | Impact on Biological Activity | Reference |

|---|---|---|---|

| Meta-Fluoro Phenyl Oxazolidinones | Fluorine at C-3 of phenyl ring | Generally increases antibacterial potency. | mdpi.com |

| Para-Substituted Phenyl Oxazolidinones | Various groups at C-4 of phenyl ring | Can expand the spectrum of activity. | mdpi.com |

| C-5 Acetamidomethyl Derivatives (e.g., Linezolid) | -(CH₂)NHC(O)CH₃ | Essential for binding to the ribosomal target; establishes key interactions. | mdpi.comnih.gov |

| C-5 Hydroxymethyl Derivatives | -CH₂OH | Maintains activity, can be beneficial against certain resistant (e.g., cfr-positive) strains. | nih.gov |

| C-5 1,2,3-Triazole Derivatives | Substituted triazole ring | Can offer potent activity, potentially through additional hydrogen bond interactions with the PTC. | nih.gov |

| Bulky C-5 Substituents | Large alkyl or aryl groups | Typically results in decreased or abolished antibacterial activity due to steric hindrance. | researchgate.netnih.gov |

Stereochemical Influence on Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor governing the pharmacological activity of chiral drugs, including oxazolidinone derivatives. mhmedical.com The interaction between a drug and its biological target (like an enzyme or receptor) is highly specific, and often only one enantiomer of a chiral molecule will fit correctly into the binding site to elicit the desired response. mdpi.comnih.gov

For the oxazolidinone class of antibiotics, the stereocenter at the C-5 position of the oxazolidinone ring is paramount for biological activity. mdpi.com Extensive research has consistently demonstrated that the (S)-configuration at this position is essential for antibacterial efficacy. researchgate.net The corresponding (R)-enantiomer is typically inactive or significantly less potent. This stereospecificity arises because the precise spatial orientation of the C-5 side chain is necessary for it to engage in productive interactions, such as hydrogen bonding, within the peptidyl transferase center of the bacterial ribosome. scirp.org The incorrect orientation of the (R)-enantiomer prevents it from binding effectively to the target site, thus rendering it inactive.

This absolute requirement for the (S)-configuration highlights that the biological target possesses a chiral environment that can distinguish between the two enantiomers. nih.gov Consequently, the synthesis of oxazolidinone antibiotics must be stereocontrolled to produce the desired enantiomerically pure (S)-isomer, as the presence of the inactive (R)-isomer would be undesirable in a therapeutic agent.

Design Principles for Modulating Ligand-Target Interactions

The rational design of novel 4-(2,3-Dichlorophenyl)oxazolidin-2-one derivatives is guided by principles aimed at optimizing interactions with the molecular target. The primary goal is to modulate binding affinity and specificity by strategically modifying the ligand's structure. This involves leveraging weak intermolecular forces such as hydrogen bonds and hydrophobic interactions. mdpi.com

A core principle in designing oxazolidinone-based antibacterial agents is the meticulous optimization of substituents on the different regions of the molecule, often designated as rings A, B, and C. researchgate.netscirp.org

Optimizing Target Binding via the A- and B-Rings : The oxazolidinone ring (A-ring) and the N-phenyl ring (B-ring) are crucial for direct interaction with the peptidyl transferase center (PTC) of the 50S ribosome. scirp.org Design strategies focus on modifying the C-5 side chain of the A-ring to enhance hydrogen bonding with RNA residues in the binding pocket. mdpi.com Simultaneously, substitutions on the B-ring, such as the dichlorophenyl moiety, are optimized to engage in favorable π-stacking or hydrophobic interactions within the target site. scirp.org Docking studies of potent oxazolidinones reveal that the N-phenyl group and the C-5 substituent fit into distinct pockets, and modifications must respect the steric and electronic constraints of these pockets. nih.gov

Exploiting Structural Biology Insights : High-resolution crystal structures of ligands bound to their targets provide invaluable blueprints for rational drug design. nih.gov For oxazolidinones, X-ray co-crystal structures with the 50S ribosomal subunit have elucidated the precise binding mode. mdpi.com These structures confirm that the oxazolidinone ring and its C-5 side chain are buried deep within the PTC. Design strategies use this information to introduce new functional groups that can form additional, favorable interactions with nearby amino acid or nucleotide residues, thereby increasing binding affinity and potency. nih.gov

Computational SAR Approaches (e.g., QSAR, 3D-QSAR)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are powerful tools for elucidating the link between the chemical structure of this compound derivatives and their biological activity. These in silico techniques create mathematical models that correlate physicochemical properties or structural features of compounds with their potency. researchgate.net

Three-dimensional QSAR (3D-QSAR) is especially prominent in the study of oxazolidinones. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. nih.govnih.gov In these approaches, a series of structurally related oxazolidinone derivatives with known biological activities (e.g., Minimum Inhibitory Concentration, MIC) are spatially aligned. The models then calculate steric and electrostatic fields around the molecules. nih.gov

For oxazolidinone antibacterial agents, 3D-QSAR studies have successfully generated models with strong predictive power. nih.gov These models often reveal that both steric and electrostatic factors, along with lipophilicity (hydrophobicity), have a strong correlation with antibacterial activity. nih.gov

The key outcomes of such computational studies include:

Identification of Key Features : QSAR models can identify which molecular properties are most influential for activity. For instance, a CoMFA model might show that bulky substituents are disfavored in certain regions (negative steric contribution) while electronegative groups are favored in others (positive electrostatic contribution).

Predictive Modeling : Once validated, these models can predict the biological activity of novel, yet-to-be-synthesized compounds. umich.edu This allows chemists to prioritize the synthesis of derivatives that are most likely to be potent, saving time and resources. nih.gov

Guided Drug Design : The graphical output of 3D-QSAR studies, known as contour maps, provides a visual guide for drug design. These maps highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. This provides a rational basis for designing the next generation of more effective derivatives.

In addition to 3D-QSAR, other computational approaches like artificial neural networks (ANN) have been employed to model potentially non-linear structure-activity relationships within this class of compounds. researchgate.nettandfonline.com

Biochemical and Molecular Interaction Studies of the Oxazolidinone Scaffold

In vitro Binding Assays and Ligand-Receptor Interaction Profiling

The oxazolidinone scaffold has been the subject of numerous in vitro binding studies to elucidate its mechanism of action and identify its molecular targets. These assays are crucial for understanding how these compounds interact with biological macromolecules. Early investigations demonstrated that oxazolidinones, such as eperezolid (B1671371), selectively bind to the 50S ribosomal subunit of bacteria, but not the 30S subunit. nih.gov This binding is known to occur at the peptidyl transferase center (PTC) of the 23S rRNA component within the 50S subunit. nih.govqut.edu.au Competition binding assays have shown that the binding of oxazolidinones can be inhibited by other antibiotics that target the 50S subunit, such as chloramphenicol (B1208) and lincomycin (B1675468), indicating overlapping or allosterically linked binding sites. nih.govmdpi.com

Ligand-receptor interaction profiling has further detailed the binding site. Oxazolidinones settle into a pocket formed by several RNA residues. mdpi.com The interaction is highly specific, with the core oxazolidinone ring (A-ring) and the N-aryl substituent (B-ring) playing critical roles. biorxiv.orgscirp.org The fluorophenyl moiety (B-ring) typically occupies the A-site cleft, a hydrophobic pocket, while the oxazolidinone ring itself is positioned through interactions like an offset π-π stack with nucleotide bases. mdpi.combiorxiv.org Beyond the primary bacterial ribosome target, studies have also explored the interaction of oxazolidinone-based ligands with other targets, including sigma (σ) receptors, highlighting the versatility of this chemical scaffold. nih.gov

The binding affinity and specificity of oxazolidinones for their targets are key determinants of their biological activity. The primary target for antibacterial oxazolidinones is the bacterial ribosome. qut.edu.au These compounds exhibit a distinct specificity, binding to the 50S subunit of bacterial and archaeal ribosomes but not to human cytoplasmic ribosomes, which contributes to their selective toxicity against bacteria. mdpi.com The binding occurs within the peptidyl transferase center (PTC), where the compound interacts with specific nucleotides of the 23S rRNA. nih.govmdpi.com

| Compound | Target | Assay Type | Observed Interaction |

|---|---|---|---|

| Linezolid (B1675486) | Bacterial 50S Ribosomal Subunit | Competition Binding Assay | Competes with chloramphenicol and lincomycin for binding. nih.govorthobullets.com |

| Eperezolid | Bacterial 50S Ribosomal Subunit | Direct Binding Assay | Binds to 50S but not 30S ribosomal subunits. nih.gov |

| Linezolid/Radezolid (B1680497) | Ribosome-Nascent Chain Complex | Cryo-EM Structural Analysis | Enhanced binding when alanine (B10760859) is in the penultimate position of the nascent peptide. biorxiv.org |

| Oxazolidinone Ligands | Sigma-2 (σ₂) Receptor | Molecular Docking | Potential for interaction and specific binding poses identified. nih.gov |

Enzyme Inhibition Studies and Mechanistic Insights

Oxazolidinones are well-established as potent inhibitors of bacterial protein synthesis. nih.gov Their mechanism does not involve the direct inhibition of peptide bond formation (peptidyl transferase activity) itself but rather an earlier step in the translation process. nih.govresearchgate.net By binding to the 50S ribosomal subunit, they obstruct the formation of the initiation complex, which consists of the N-formylmethionyl-tRNA (fMet-tRNA), mRNA, and the ribosome. orthobullets.com This ultimately leads to a bacteriostatic effect. scirp.org

Beyond this primary antibacterial mechanism, certain oxazolidinones have been shown to inhibit other enzymes. A notable secondary activity is the reversible inhibition of monoamine oxidase (MAO) enzymes. tandfonline.com This off-target effect is a known issue with this class of compounds. tandfonline.com In other contexts, novel oxazolidinone derivatives have been synthesized and evaluated for inhibitory activity against different enzymes, such as the SARS-CoV-2 3CL protease, demonstrating the broad potential of the scaffold in enzyme inhibition. scielo.br For example, one derivative showed an IC50 value of 14.47 μM against this viral protease. scielo.br In contrast, studies on linezolid showed it was devoid of any significant inhibitory activity toward various human cytochrome P-450 (CYP) enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. nih.gov

The mode of inhibition for oxazolidinones targeting the ribosome is complex. Studies have shown that their inhibition of fMet-tRNA binding is competitive with respect to the concentration of fMet-tRNA, suggesting that the P-site of the ribosome is affected. researchgate.net By occupying this critical site, the oxazolidinone molecule prevents the initiator tRNA from binding correctly, thus halting the entire protein synthesis process at its outset. orthobullets.comresearchgate.net The inhibitory concentration (IC50) for this effect can be influenced by experimental conditions; for linezolid, the IC50 for inhibiting S. aureus 70S initiation complex formation was determined to be 116 µM in one study. orthobullets.com For cell-free transcription-translation in E. coli, linezolid and eperezolid exhibited potent IC50 values of 1.8 and 2.5 µM, respectively. researchgate.net

The kinetics of inhibition can also depend on the context of the translation process. The potency of inhibition by compounds like eperezolid and linezolid in in vitro translation assays was found to be dependent on the concentration of the mRNA template. researchgate.net This suggests a complex interplay between the inhibitor, the ribosome, and the components of the translation machinery. For other enzymes, the inhibition kinetics can vary. For instance, studies on oxazolone (B7731731) derivatives (a related scaffold) as inhibitors of human acetylcholinesterase (hAChE) revealed reversible, non-covalent inhibition with inhibition constants (Ki) ranging from 2 to 198 µM. mdpi.com

| Compound | Target/System | IC50 Value | Mode of Inhibition |

|---|---|---|---|

| Linezolid | E. coli cell-free transcription-translation | 1.8 µM researchgate.net | Inhibition of translation initiation. researchgate.net |

| Eperezolid | E. coli cell-free transcription-translation | 2.5 µM researchgate.net | Inhibition of translation initiation. researchgate.net |

| Linezolid | S. aureus 70S initiation complex formation | 116 µM orthobullets.com | Prevents formation of the tRNAfMet-mRNA-70S ternary complex. orthobullets.com |

| Oxazolidinone derivative (3g) | SARS-CoV-2 3CL Protease | 14.47 µM scielo.br | Concentration-dependent enzymatic inhibition. scielo.br |

| Eperezolid | K562 human erythroleukemia cell proliferation | Concentration-dependent | Inhibition of mitochondrial protein synthesis. nih.gov |

The interaction between antibacterial oxazolidinones and their ribosomal target is primarily non-covalent. mdpi.comresearchgate.net High-resolution structural studies have mapped the specific non-covalent interactions that stabilize the binding of the drug to the 23S rRNA. biorxiv.org These interactions include hydrophobic interactions, where the fluorophenyl moiety of the drug sits (B43327) in a hydrophobic pocket, and π-π stacking between the oxazolidinone ring and a nucleotide base (Ψ2504). biorxiv.org Molecular docking studies of other oxazolidinone derivatives with different targets, such as the SARS-CoV-2 3CL protease, also predict non-covalent binding, highlighting hydrogen bonds with key amino acid residues like Glu166. scielo.br Similarly, studies of oxazolones with acetylcholinesterase indicated that all binding moieties are involved in non-covalent interactions within the enzyme's active site. mdpi.com

While the principal mechanism for the oxazolidinone scaffold involves reversible, non-covalent interactions, the potential for covalent binding exists for other, structurally distinct compounds. For example, a study on the herbicide 2,4-dichlorophenoxyacetic acid, which contains a dichlorophenyl group but is not an oxazolidinone, demonstrated in vivo and in vitro covalent binding to a specific mitochondrial protein. nih.gov However, for the oxazolidinone class of antibiotics, the established mechanism of action relies on non-covalent, high-affinity binding to the ribosome to inhibit its function. biorxiv.orgresearchgate.net

Target Identification and Validation Approaches for Oxazolidinone-Based Compounds

The primary molecular target of antibacterial oxazolidinones was identified and validated through a combination of genetic and biochemical approaches. A key method involves the analysis of resistance mutations. nih.gov Studies in various bacteria, including Halobacterium halobium, Staphylococcus aureus, and Escherichia coli, have shown that mutations conferring resistance to oxazolidinones consistently map to domain V of the 23S rRNA. nih.govresearchgate.net This region is a critical part of the peptidyl transferase center, providing strong genetic evidence that this is the direct binding site and target of the drugs. nih.govnih.gov

Biochemical techniques such as cross-linking and footprinting assays have been instrumental in confirming and precisely mapping the interaction site. nih.gov These experiments identify the specific nucleotides in the 23S rRNA that are in close proximity to the bound drug, thereby "footprinting" its binding location within the ribosomal PTC. nih.govnih.gov Furthermore, functional assays demonstrating the inhibition of specific steps in protein synthesis, such as the binding of fMet-tRNA to the ribosome, have validated the target's role in the drug's mechanism of action. orthobullets.comnih.gov For novel compounds based on the oxazolidinone scaffold, target identification often begins with in silico molecular docking studies to predict potential binding to known targets, followed by in vitro enzymatic or binding assays for validation. nih.govscielo.br

The most significant biochemical pathway modulated by antibacterial oxazolidinones is protein synthesis. scirp.orgrsc.org By binding to the ribosome and inhibiting the initiation phase, these compounds effectively shut down the production of bacterial proteins, which is essential for bacterial growth and replication. nih.govorthobullets.com This targeted inhibition of a fundamental cellular process is the basis for their antibacterial efficacy. rsc.org

An important and related consequence of this mechanism is the modulation of mitochondrial protein synthesis. nih.gov Because mitochondrial ribosomes share structural similarities with bacterial ribosomes, oxazolidinones can also inhibit protein synthesis within the mitochondria of eukaryotic cells. nih.gov In vitro experiments have shown that treatment with oxazolidinones like eperezolid leads to a time- and concentration-dependent inhibition of mitochondrial protein synthesis, resulting in decreased levels of mitochondrial proteins and a subsequent slowing of cell proliferation in various mammalian cell lines. nih.gov This demonstrates a direct link between the inhibition of this biochemical pathway and a cellular-level effect. nih.gov Additionally, the versatility of the oxazolidinone scaffold has led to the development of compounds that modulate other pathways. For instance, an oxazolidinone derivative was identified as an inhibitor of tankyrases, enzymes that play a regulatory role in cellular signaling pathways such as the WNT/β-catenin pathway, which is often dysregulated in cancer. nih.gov

Lack of Specific Research Data for 4-(2,3-Dichlorophenyl)oxazolidin-2-one

Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant lack of specific published research pertaining to the chemical compound This compound for the biological activities requested. The search included targeted queries for its molecular docking, molecular dynamics, antimicrobial, anti-inflammatory, and antitumor properties.

The available literature focuses extensively on the broader oxazolidinone scaffold and various analogues, but not on the specific 2,3-dichlorophenyl substituted compound. For instance, studies on related molecules such as 3,4-dichlorophenyl substituted oxazolidinones or other heterocyclic systems are available, but these findings cannot be scientifically attributed to the distinct chemical entity of this compound.

Due to the strict requirement to focus solely on This compound and the absence of specific data for this compound in the public domain, it is not possible to generate a scientifically accurate and informative article that adheres to the provided detailed outline. Constructing the article would necessitate extrapolating from different molecules, which would be scientifically unsound and violate the core instructions of the request.

Therefore, the requested article cannot be generated at this time.

Future Research Directions and Applications in Chemical Biology

Development of Novel Synthetic Methodologies for Diversified Oxazolidinones

The synthesis of the oxazolidinone core is a well-established area of organic chemistry, yet the development of novel, efficient, and stereoselective methods remains a key area of research. For a specific derivative such as 4-(2,3-dichlorophenyl)oxazolidin-2-one, future synthetic research will likely focus on asymmetric approaches to control the stereochemistry at the C4 position, which is crucial for biological activity.

Current methodologies for creating similar 4-aryl-oxazolidin-2-ones often involve multi-step sequences. Future research could aim to develop more convergent and atom-economical routes. Potential avenues for exploration include:

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts for the direct and enantioselective synthesis of this compound from readily available starting materials would be a significant advancement. This could involve transition-metal-catalyzed reactions or organocatalysis.

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch methods.

Photoredox Catalysis: The use of visible-light-mediated reactions could open up new pathways for the formation of the oxazolidinone ring or for the late-stage functionalization of the dichlorophenyl moiety, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

A comparative table of potential synthetic strategies is presented below:

| Methodology | Potential Advantages | Potential Challenges |

| Catalytic Asymmetric Synthesis | High enantioselectivity, reduced waste | Catalyst development and optimization |

| Flow Chemistry | Improved safety, scalability, and control | Initial setup costs, potential for clogging |

| Photoredox Catalysis | Mild reaction conditions, novel reactivity | Substrate scope limitations, quantum yield optimization |

Advanced Structural Biology Studies of Ligand-Target Complexes

The primary target of many oxazolidinone antibiotics is the bacterial ribosome. nih.gov Advanced structural biology techniques are pivotal in elucidating the precise molecular interactions between these compounds and their targets. For this compound, obtaining high-resolution structural data of its complex with the ribosome would be a critical step in understanding its potential mechanism of action and for guiding further optimization.

Future research in this area should focus on:

Cryo-Electron Microscopy (Cryo-EM): This technique has revolutionized structural biology and would be the method of choice for determining the structure of the this compound-ribosome complex. This would reveal the specific binding pocket and the key interactions with ribosomal RNA and proteins.

X-ray Crystallography: While more challenging for large complexes like the ribosome, X-ray crystallography could provide atomic-resolution details of the binding site if suitable crystals can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide valuable information about the dynamics of the interaction between the compound and its target in solution, complementing the static pictures provided by Cryo-EM and X-ray crystallography.

Integration of Artificial Intelligence and Machine Learning in Oxazolidinone Design and Discovery

The application of artificial intelligence (AI) and machine learning (ML) is rapidly transforming drug discovery. These computational tools can be leveraged to accelerate the design and optimization of novel oxazolidinone derivatives, including those based on the this compound scaffold.

Future research directions integrating AI and ML include:

Predictive Modeling: Developing ML models to predict the antibacterial activity, toxicity, and pharmacokinetic properties of virtual libraries of this compound analogues. This would allow for the in silico screening of vast chemical spaces to identify the most promising candidates for synthesis and testing.

Generative Models: Employing generative AI algorithms to design novel oxazolidinone structures with desired properties. These models can learn the underlying patterns in existing databases of active compounds to propose new molecules with a high probability of success.

Structure-Based Drug Design: Using AI-powered tools to analyze the binding pocket of the target and to design ligands with optimal interactions. This approach, guided by structural data from Cryo-EM or X-ray crystallography, can lead to the development of highly potent and selective inhibitors.

Exploration of New Biochemical Targets for Oxazolidinone Scaffolds

While the bacterial ribosome is the most well-known target for oxazolidinones, the versatility of this scaffold suggests that it may interact with other biochemical targets. nih.gov Exploring these alternative targets could lead to the development of this compound-based compounds with novel therapeutic applications beyond antibacterial agents.

Potential new biochemical targets to be investigated include:

Viral Proteins: The oxazolidinone scaffold could be explored for its potential to inhibit viral replication by targeting key viral enzymes or structural proteins.

Protein-Protein Interactions: Many diseases are driven by aberrant protein-protein interactions. The rigid core of the oxazolidinone scaffold could serve as a starting point for the design of small molecules that modulate these interactions.

Kinases: As key regulators of cellular processes, kinases are important drug targets, particularly in oncology. High-throughput screening of this compound and its derivatives against a panel of kinases could reveal unexpected inhibitory activity.

Contribution of this compound Research to Medicinal Chemistry Innovation

Research focused on this compound has the potential to make significant contributions to the broader field of medicinal chemistry. The unique substitution pattern of this compound can provide valuable insights into the structure-activity relationships of dichlorinated aromatic compounds, a common motif in drug molecules.

Key potential contributions include:

Understanding Halogen Bonding: The two chlorine atoms on the phenyl ring can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for ligand-target binding. Studying how these interactions influence the biological activity of this compound could provide general principles for the design of other halogenated drugs.

Probing Metabolic Stability: The position of the chlorine atoms can significantly affect the metabolic stability of the compound. Investigating the metabolic pathways of this compound can inform strategies for designing drug candidates with improved pharmacokinetic profiles.

Expanding Chemical Space: The development of novel synthetic routes to this compound and its derivatives will expand the accessible chemical space for drug discovery programs, providing new building blocks and scaffolds for the synthesis of future therapeutics.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 4-(2,3-Dichlorophenyl)oxazolidin-2-one?

A widely used approach involves cyclocondensation reactions. For example, analogous oxazolidinone derivatives are synthesized via reactions between substituted benzaldehydes and thiourea derivatives under acidic or basic conditions, followed by cyclization . Optimization of reaction parameters (e.g., solvent, temperature, and catalyst) is critical to achieving high yields. For chlorinated analogs like this compound, regioselective halogenation steps may be required to ensure proper substitution patterns . Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the pure product.

Basic: What analytical techniques are essential for structural elucidation and purity assessment?

- X-ray crystallography provides definitive structural confirmation, as demonstrated in studies of related oxazolidinones (e.g., triclinic crystal systems with unit cell parameters: a = 7.1310 Å, b = 8.1540 Å, c = 16.671 Å, α = 93.19°, β = 96.43°, γ = 105.89°) .

- NMR spectroscopy (¹H, ¹³C, and DEPT-135) identifies substituent environments, such as the dichlorophenyl group and oxazolidinone ring protons.

- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass within ±0.001 Da) and molecular formula .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability .

- Molecular docking evaluates interactions with biological targets (e.g., neurotransmitter receptors) by analyzing binding affinities and steric compatibility .

- QSAR (Quantitative Structure-Activity Relationship) models correlate structural features (e.g., Cl substitution patterns) with observed biological activity, enabling rational derivative design .

Advanced: What experimental strategies address contradictions in reported biological activity data?

- Dose-response studies clarify concentration-dependent effects, minimizing false positives/negatives.

- Orthogonal assays (e.g., enzymatic inhibition vs. cell viability) validate mechanisms of action .

- Meta-analysis of literature data identifies confounding variables (e.g., solvent choice, cell line variability) that may explain discrepancies .

Experimental Design: What parameters are critical for successful crystallization of oxazolidinone derivatives?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while slow evaporation promotes crystal growth.

- Temperature control : Gradual cooling (e.g., 0.5°C/min) reduces nucleation sites for larger, higher-quality crystals.

- Crystal packing analysis : Monitor π-π stacking or halogen bonding interactions (common in chlorinated analogs) using crystallographic software (e.g., Mercury) .

Data Analysis: How should researchers resolve discrepancies in synthetic yields across studies?

- Reaction monitoring : Use TLC or in situ FTIR to identify incomplete reactions or side products.

- Statistical optimization : Apply response surface methodology (RSM) to evaluate interactions between variables (e.g., temperature, stoichiometry) .

- Reproducibility protocols : Standardize purification techniques (e.g., gradient elution in HPLC) and report detailed experimental conditions .

Advanced: What role does stereochemistry play in the biological activity of this compound?

- Chiral chromatography (e.g., using Chiralpak® columns) separates enantiomers for individual bioactivity testing.

- Circular dichroism (CD) confirms absolute configuration, critical for structure-activity relationship (SAR) studies.

- Molecular dynamics simulations predict how stereoisomers interact with chiral binding pockets in target proteins .

Basic: What safety protocols are recommended for handling chlorinated oxazolidinones?

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.

- Waste disposal : Follow EPA guidelines for halogenated organic waste.

- Stability testing : Assess thermal stability via DSC/TGA to prevent decomposition during storage .

Advanced: How can spectroscopic data be used to detect degradation products?

- LC-MS/MS identifies hydrolyzed or oxidized byproducts (e.g., ring-opened intermediates).

- ²⁵Cl NMR tracks chlorine atom environments, distinguishing intact vs. degraded species .

- Accelerated stability studies (40°C/75% RH for 6 months) correlate degradation pathways with spectral changes .

Advanced: What strategies improve regioselectivity in halogenation reactions for oxazolidinone derivatives?

- Directed ortho-metalation : Use directing groups (e.g., methoxy) to control Cl substitution positions.

- Electrophilic aromatic substitution (EAS) : Optimize Lewis acid catalysts (e.g., FeCl₃) and reaction stoichiometry .

- Computational prediction : DFT-based Fukui function analysis identifies reactive sites for halogen attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.